molecular formula C20H14FNS B12699151 1H-Pyrrole, 1-(4-fluorophenyl)-2-phenyl-5-(2-thienyl)- CAS No. 91307-07-2

1H-Pyrrole, 1-(4-fluorophenyl)-2-phenyl-5-(2-thienyl)-

Cat. No.: B12699151
CAS No.: 91307-07-2
M. Wt: 319.4 g/mol
InChI Key: JIJYJJFEBIJPFF-UHFFFAOYSA-N
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Description

1H-Pyrrole, 1-(4-fluorophenyl)-2-phenyl-5-(2-thienyl)- is a complex organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom This particular compound is characterized by the presence of a fluorophenyl group, a phenyl group, and a thienyl group attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole, 1-(4-fluorophenyl)-2-phenyl-5-(2-thienyl)- typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-fluoroaniline and maleic anhydride can lead to the formation of an intermediate, which is then subjected to further reactions to introduce the phenyl and thienyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole, 1-(4-fluorophenyl)-2-phenyl-5-(2-thienyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction can produce pyrrole derivatives with altered functional groups.

Scientific Research Applications

1H-Pyrrole, 1-(4-fluorophenyl)-2-phenyl-5-(2-thienyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 1-(4-fluorophenyl)-2-phenyl-5-(2-thienyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorophenyl, phenyl, and thienyl groups in 1H-Pyrrole, 1-(4-fluorophenyl)-2-phenyl-5-(2-thienyl)- makes it unique compared to other pyrrole derivatives

Properties

CAS No.

91307-07-2

Molecular Formula

C20H14FNS

Molecular Weight

319.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-phenyl-5-thiophen-2-ylpyrrole

InChI

InChI=1S/C20H14FNS/c21-16-8-10-17(11-9-16)22-18(15-5-2-1-3-6-15)12-13-19(22)20-7-4-14-23-20/h1-14H

InChI Key

JIJYJJFEBIJPFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)F)C4=CC=CS4

Origin of Product

United States

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